DL-N-(3-Indolyloxalyl)valine
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Overview
Description
Preparation Methods
The preparation of DL-N-(3-Indolyloxalyl)valine can be achieved through several synthetic routes. One common method involves the reaction of indole-3-acetic acid with valine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve microbial preparation techniques, which are more environmentally friendly and offer high stereo selectivity .
Chemical Reactions Analysis
DL-N-(3-Indolyloxalyl)valine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .
Scientific Research Applications
DL-N-(3-Indolyloxalyl)valine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study enzyme-substrate interactions and protein folding mechanisms . Additionally, it is used in the industry for the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of DL-N-(3-Indolyloxalyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . For instance, it may inhibit the activity of tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan . This inhibition can lead to alterations in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
DL-N-(3-Indolyloxalyl)valine can be compared with other similar compounds such as DL-valine, L-valine, and indole-3-acetic acid . While DL-valine and L-valine are amino acids with similar structural properties, this compound is unique due to the presence of the indole-3-acetyl group, which imparts distinct chemical and biological properties . Indole-3-acetic acid, on the other hand, is a plant hormone that plays a crucial role in plant growth and development . The combination of these two moieties in this compound makes it a versatile compound with diverse applications.
Properties
CAS No. |
97500-64-6 |
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Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-8(2)12(15(20)21)17-14(19)13(18)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
ZNPRCYONGRYBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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